[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid
Description
Properties
CAS No. |
138849-15-7 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
[3-(2-aminoethyl)-1H-indole-5-carbonyl]carbamic acid |
InChI |
InChI=1S/C12H13N3O3/c13-4-3-8-6-14-10-2-1-7(5-9(8)10)11(16)15-12(17)18/h1-2,5-6,14H,3-4,13H2,(H,15,16)(H,17,18) |
InChI Key |
YKLBFADPWOYVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC(=O)O)C(=CN2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . Another method involves the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution .
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using O2 as the sole oxidant, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reductive amination and other reduction reactions are common.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like O2 and other oxidizing agents.
Reduction: Titanium(III) chloride solution for reductive cyclization.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a lead structure for the design of new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity and selectivity against specific targets. Research indicates that indole derivatives often exhibit a range of pharmacological effects, including:
- Antimicrobial activity : Studies have shown that derivatives of indole can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Antiviral properties : Certain indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication mechanisms, particularly in the context of integrase inhibitors .
- Anti-inflammatory effects : The carbamate group is known to play a role in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Mechanistic Studies
In vitro studies are crucial for understanding the mechanisms of action associated with [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid. These studies typically focus on:
- Enzyme inhibition : The compound's ability to inhibit specific enzymes can be evaluated using various biochemical assays. For example, it may interact with enzymes involved in metabolic pathways or signal transduction.
- Receptor modulation : The potential for this compound to act as a modulator of various receptors (e.g., serotonin receptors) is being explored, given the known roles of indole compounds in neurotransmission .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of indole derivatives has highlighted the importance of specific functional groups in determining biological activity. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxyindole | Hydroxyl group at position 5 | Precursor to serotonin |
| Indomethacin | Indole ring with an acetic acid derivative | Non-steroidal anti-inflammatory drug |
| Tryptophan | Indole amino acid | Precursor to serotonin and melatonin |
The distinct combination of the aminoethyl side chain and carbamic acid functionality in [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid may confer unique biological activities not observed in other indole derivatives, enhancing its therapeutic potential.
Case Studies and Experimental Findings
Several research articles have documented experimental findings related to the applications of this compound:
- Antimicrobial Activity : A study evaluated the antibacterial effects of synthesized indazole derivatives, revealing that certain compounds exhibited significant zones of inhibition against common pathogens like Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : In another study, indole derivatives were synthesized and tested for their ability to inhibit integrase, an enzyme crucial for viral replication. Derivatives demonstrated improved inhibitory activity compared to parent compounds .
Mechanism of Action
The mechanism of action of [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs, emphasizing substituent differences and their implications:
*Calculated molecular formula based on structural analysis.
Key Observations:
- Carbamic Acid vs. Serotonin’s role as a neurotransmitter highlights the importance of the 5-position substituent in receptor binding .
- Carbamic Acid vs. Carboxamide : The carboxamide in 5-carboxamidotryptamine is neutral, enhancing blood-brain barrier penetration, whereas the carbamic acid’s ionizable groups may limit CNS activity but improve aqueous solubility .
- Thiol Group: The -SH group in 3-(2-aminoethyl)-1H-indole-5-thiol increases reactivity (e.g., disulfide bond formation), which may reduce stability but enable conjugation in drug design .
Biological Activity
[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid, a compound featuring an indole moiety and a carbamate functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, summarizing findings from diverse sources and presenting relevant data in tables for clarity.
Structural Characteristics
The compound is characterized by:
- Indole Core : A bicyclic structure known for its biological significance.
- Carbamate Group : Often associated with various pharmacological properties.
Antioxidant Properties
Research indicates that derivatives of indole, including those similar to [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid, exhibit significant antioxidant activity. For example, studies on related compounds have shown effective free radical scavenging abilities with EC50 values ranging from 7.8 to 20.7 µM, suggesting a potential role in neuroprotection against oxidative stress .
Neuroprotective Effects
In vitro studies have demonstrated that indole-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) for certain derivatives were reported at 10.9 µM and 26.8 µM, indicating a promising therapeutic potential for cognitive disorders .
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. The mechanism of action typically involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. Compounds within this class have shown effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid can be influenced by modifications to its structure. For instance:
- Substituents on the Indole Ring : Variations in substituents can enhance or diminish biological activity.
- Linker Length and Composition : The nature of the linker between the indole and carbamate groups plays a crucial role in determining the compound's efficacy.
Data Summary
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| AChE Inhibition | 10.9 µM | |
| BChE Inhibition | 26.8 µM | |
| Antioxidant Activity | 7.8 - 20.7 µM | |
| Antimicrobial Efficacy | Variable |
Case Study 1: Neuroprotective Potential
In one study, a series of indole derivatives were synthesized and evaluated for their neuroprotective effects against Aβ-induced toxicity in SH-SY5Y neuronal cells. Compounds exhibiting dual inhibition of AChE and BChE were particularly effective, suggesting that [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid may serve as a lead compound for further development in Alzheimer's treatment .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of indole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the indole structure enhanced activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid could be developed into a novel antibacterial agent .
Q & A
What are the established synthetic pathways for [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid?
Basic Research Question
The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:
Indole-5-carboxylic acid activation : The carboxylic acid group is converted to an acyl chloride or activated ester for coupling reactions.
Aminoethyl side-chain introduction : A 2-aminoethyl group is introduced via nucleophilic substitution or reductive amination. For example, Mahboobi and Bernauer (1988) described esterification of 3-(2-aminoethyl)indole derivatives using malonic acid .
Carbamate formation : The carbonyl-carbamic acid moiety is introduced via reaction with phosgene equivalents or carbamate-protecting reagents under anhydrous conditions .
Key intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) are synthesized using acetic acid-mediated condensation, as shown in Scheme 2 of Biopolymers and Cell (2022) .
How can contradictory spectral data between synthesis batches be systematically resolved?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data may arise from:
- Tautomeric equilibria : Indole derivatives often exhibit pH-dependent tautomerism. Use deuterated solvents with controlled pH (e.g., DMSO-d6 + TFA) to stabilize specific forms .
- Byproduct formation : HPLC-MS analysis (C18 column, gradient elution with 0.1% formic acid) can identify impurities like unreacted intermediates or oxidation byproducts .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related indole-carboxylic acid derivatives .
What strategies optimize reaction yield during carbamate group installation?
Advanced Research Question
Yield optimization depends on:
- Reagent selection : Use triphosgene instead of phosgene for safer carbamate formation, achieving >80% yield in anhydrous THF .
- Temperature control : Maintain temperatures below 0°C during acyl chloride formation to prevent decomposition .
- Protecting group strategy : Temporary protection of the aminoethyl group (e.g., Boc) prevents side reactions. Deprotection with TFA in DCM ensures high purity .
Which spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
A multi-technique approach is essential:
- 1H/13C NMR : Confirm the indole core (δ 7.2–7.8 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm in 13C) .
- FT-IR : Identify carbamate N-H stretches (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
- High-resolution MS : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+ = 291.12) and fragmentation patterns .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
SAR studies require:
Derivatization : Modify the aminoethyl chain (e.g., alkylation, acetylation) or indole substituents (e.g., halogenation) to assess bioactivity changes .
Receptor binding assays : For hypothesized targets (e.g., 5-HT receptors), use radioligand displacement assays with HEK293 cells expressing recombinant receptors .
Computational modeling : Docking studies (AutoDock Vina) can predict binding modes to receptors like 5-HT2A, guiding synthetic priorities .
What are common pitfalls in scaling up the synthesis of this compound?
Advanced Research Question
Scale-up challenges include:
- Exothermic reactions : The aminoethylation step may require controlled addition rates and cooling to prevent runaway reactions .
- Purification difficulties : Flash chromatography (silica gel, ethyl acetate/hexane gradient) is effective for small batches, but preparative HPLC is preferable for >10 g scales .
- Stability issues : Store the final compound under argon at -20°C to prevent carbamate hydrolysis .
How can researchers validate the purity of [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid?
Basic Research Question
Purity validation methods:
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (60:40) mobile phase. Purity >95% is acceptable for most assays .
- Elemental analysis : Compare experimental C/H/N values to theoretical calculations (e.g., C: 57.14%, H: 5.30%, N: 14.28%) .
- Melting point consistency : A sharp mp (e.g., 208–210°C for indole-5-carboxylic acid derivatives) indicates purity .
What in vitro assays are suitable for preliminary bioactivity screening?
Advanced Research Question
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., IKKβ) using fluorescence-based ADP-Glo assays, referencing similar indole-carboxamide inhibitors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at 1–100 μM concentrations .
- Cellular uptake : LC-MS quantification of intracellular concentrations in primary neurons to assess blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
